(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine is an organic compound that features a bromine atom attached to a naphthalene ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine typically involves the bromination of naphthalene followed by the introduction of the methylamine group. One common method includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-naphthalene.
Amination: The 6-bromo-naphthalene is then reacted with methylamine under suitable conditions, often involving a base such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with oxidized functional groups.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a building block in material science.
Mechanism of Action
The mechanism of action of (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthalene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine
- (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine
- (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester
Uniqueness
(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine is unique due to its specific structural features, such as the presence of a bromine atom on the naphthalene ring and the methylamine group. These features confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-14-8-9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNISNNRLOURCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.